Home > Products > Screening Compounds P105201 > 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione -

5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Catalog Number: EVT-4894344
CAS Number:
Molecular Formula: C10H7NO4S
Molecular Weight: 237.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Z)-5-(2,4-dihydroxybenzylidene)thiazolidine-2,4-dione (MHY498) is a synthetic derivative of thiazolidine-2,4-dione, a class of heterocyclic compounds known for their diverse biological activities. [] MHY498 has been investigated for its potential anti-melanogenic and anti-wrinkle properties in the context of photoaging. []

(5Z)-5-(2,4-Dihydroxybenzylidene)thiazolidine-2,4-dione

  • Compound Description: This compound is a potent inhibitor of tyrosinase activity and melanogenesis, demonstrating significant anti-melanogenic effects both in vitro and in vivo []. It exhibits antioxidant properties and effectively suppresses UVB-induced oxidative stress and NF-κB activation in the skin. This compound has potential therapeutic and cosmetic applications for preventing photoaging, including uncontrolled melanogenesis and wrinkle formation [].
  • Compound Description: These derivatives encompass a range of compounds with varying substituents on the benzylidene ring, exhibiting a wide spectrum of biological activities. This includes anti-cancer activity, specifically as α-glucosidase inhibitors [, ]. Their synthesis often involves reacting 4-((Z)-(2,4-dioxothiazolidin-5-ylidene)methyl)benzaldehyde with diverse aromatic/heteroaromatic ketones [, ].

5-[(2-(4-Hydroxy-3-methoxyphenyl)methylene-3,4-dihydro-1(2H)-naphthalenon-7-yl)methyl]thiazolidine-2,4-dione

  • Compound Description: This particular derivative exhibits both hypoglycemic and aldose reductase inhibitory actions, suggesting its potential use in treating diabetes and related complications [].

(5Z)-5-(4-Hydroxy-3-methoxybenzyl)-1,3-thiazolidine-2,4-dione Monohydrate

  • Compound Description: This compound's crystal structure reveals a nearly planar thiazolidine ring with a dihedral angle between the thiazolidine and benzene rings []. The presence of the hydroxyl group facilitates intermolecular hydrogen bonding, influencing the compound's solid-state packing and potentially its physicochemical properties [].
  • Compound Description: This class of compounds, often synthesized via Knoevenagel condensation reactions [], includes a wide range of aryl substituents. These compounds are known for their broad spectrum of biological activities, including anti-inflammatory, antibacterial, antiviral, antimicrobial, antifungal, and aldose reductase inhibitory effects. They are also recognized for their antidiabetic properties [].
Overview

5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that belongs to the class of thiazolidinediones. This compound features a thiazolidine ring, a hydroxyphenyl group, and a methylene bridge, which contribute to its unique properties and potential applications in various scientific fields. It is primarily recognized for its role in medicinal chemistry and its potential therapeutic effects, particularly in metabolic disorders and inflammatory conditions.

Source

This compound can be synthesized through various chemical methods and is often studied for its biological activities. The structural formula of 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione indicates it has the molecular formula C10H7NO4S and a unique InChI identifier of InChI=1S/C10H7NO4S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- .

Classification

This compound is classified under small molecules and specifically as a thiazolidinedione derivative. Thiazolidinediones are known for their insulin-sensitizing effects and have been explored for their potential in treating diabetes and other metabolic diseases.

Synthesis Analysis

Methods

The synthesis of 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione typically involves the condensation of 3,4-dihydroxybenzaldehyde with thiazolidine-2,4-dione.

Technical Details

The reaction generally requires a base catalyst such as sodium hydroxide under reflux conditions. The steps involved in the synthesis are as follows:

  1. Refluxing: The reactants are heated together to promote the condensation reaction.
  2. Cooling: After the reaction is complete, the mixture is cooled to facilitate product crystallization.
  3. Isolation: The product is isolated through filtration.
  4. Purification: Recrystallization or chromatography may be employed to achieve the desired purity level.

Industrial methods may adapt these techniques for larger-scale production using continuous flow reactors to enhance efficiency and yield.

Molecular Structure Analysis

Structure

The molecular structure of 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione consists of a thiazolidine core with a substituted phenyl group. The presence of hydroxyl groups on the phenyl ring enhances its reactivity and potential biological activity.

Data

Key structural data include:

  • Molecular Formula: C10H7NO4S
  • Molecular Weight: Approximately 239.23 g/mol
  • InChI Key: MYQOFENGCCDZOW-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

As a thiazolidinedione derivative, this compound can participate in various chemical reactions typical of carbonyl compounds and heterocycles. It can undergo nucleophilic addition reactions due to the electrophilic nature of the carbonyl groups.

Technical Details

Common reactions include:

  • Nucleophilic Addition: Reacting with nucleophiles such as amines or alcohols.
  • Condensation Reactions: Forming more complex structures when reacted with other aldehydes or ketones.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or novel properties.

Mechanism of Action

Process

The mechanism of action of 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione primarily relates to its interactions with specific enzymes or proteins involved in metabolic pathways.

Data

Research indicates that this compound may act as an enzyme inhibitor or modulator in various biological processes:

  • It has been studied for its ability to influence glucose metabolism.
  • Potential interactions with proteins related to inflammation and apoptosis have been observed.

These mechanisms are crucial for understanding how this compound can be utilized in therapeutic contexts.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical properties associated with thiazolidinediones:

  • Appearance: Generally appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; limited solubility in water due to its hydrophobic characteristics.

Chemical Properties

Key chemical properties include:

  • Stability: Relatively stable under standard conditions but sensitive to strong acids or bases.
  • Reactivity: Can undergo oxidation or reduction reactions depending on the environment.

Relevant analyses suggest that these properties make it suitable for various applications in medicinal chemistry and material science.

Applications

Scientific Uses

5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione has multiple applications across different scientific fields:

  1. Medicinal Chemistry: Investigated for potential therapeutic uses in treating diabetes due to its insulin-sensitizing effects.
  2. Biological Research: Used as an enzyme inhibitor to study metabolic pathways and disease mechanisms.
  3. Material Science: Explored for developing new materials with unique chemical properties that can be applied in catalysis or drug delivery systems.
Introduction to the Thiazolidine-2,4-dione (TZD) Scaffold

Structural Significance of the TZD Core in Medicinal Chemistry

The TZD core’s bioactivity is governed by three key attributes:

  • Electron Delocalization: The enolizable 2,4-dione system enables keto-enol tautomerism, facilitating resonance stabilization and metal chelation. This property is critical for antioxidant activity, as seen in compounds bearing catechol substituents [6] .
  • Hydrogen-Bonding Capacity: The carbonyl groups at C-2 and C-4 act as hydrogen-bond acceptors, while the N–H group (when unsubstituted) serves as a donor. This enhances target binding affinity, particularly in PPARγ (peroxisome proliferator-activated receptor gamma) interactions [4] [6].
  • Stereoelectronic Tuning: Substituents at C-3 and C-5 modulate electron density across the ring, influencing reactivity and target selectivity. For example, electron-withdrawing groups at C-5 enhance electrophilicity, facilitating Michael addition reactions with biological nucleophiles [8].

Table 1: Core Structure of 5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

PropertyValue
IUPAC Name(5E)-5-[(3,4-Dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Molecular FormulaC₁₀H₇NO₄S
Molecular Weight237.23 g/mol
SMILES[H]OC1=C(O[H])C=C(\C=C2\SC(=O)N([H])C2=O)C=C1
Key Structural FeaturesConjugated exocyclic double bond, catechol group

Historical Evolution of TZD Derivatives in Drug Discovery

The development of TZD derivatives has progressed through distinct phases:

  • First Generation (1990s): Focused on metabolic diseases. Troglitazone, rosiglitazone, and pioglitazone featured thiazolidinedione rings with lipophilic 5-arylidene substituents. These drugs targeted PPARγ for insulin sensitization but faced safety challenges, prompting structural refinements [4].
  • Second Generation (2000s): Introduced non-arylidene modifications at C-5 to mitigate off-target effects. Compounds like the patented 5-((3,4-dihydroxybenzyl)thiazolidine-2,4-dione (CID 3061687) incorporated alkyl linkers between the aryl group and TZD core, reducing electrophilicity while retaining PPAR affinity [2] [6].
  • Current Era (2010s–Present): Emphasis on multi-target ligands. The catechol-bearing derivative 5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione (CID 2063536) exemplifies this trend, merging PPARγ activation with tyrosinase inhibition and antioxidant effects for dermatological and metabolic applications [3] [6].

Table 2: Evolution of Key TZD Derivatives in Drug Discovery

GenerationRepresentative CompoundStructural InnovationPrimary Therapeutic Target
FirstRosiglitazone5-(4-Methylbenzylidene)PPARγ (diabetes)
Second5-((3,4-Dihydroxybenzyl))-TZD (CID 3061687)5-Benzyl linkerPPARγ/antioxidant
Current5-[(3,4-Dihydroxyphenyl)methylidene]-TZDConjugated catechol-methylidenePPARγ, tyrosinase, oxidases

Role of Substituents at the 3rd and 5th Positions for Bioactivity

C-5 Substituents: Electronic and Steric Modulation

The 5-arylidene group is pivotal for bioactivity:

  • Catechol (3,4-Dihydroxyphenyl): Confers dual antioxidant and chelation functions. The ortho-dihydroxy motif scavenges free radicals via hydrogen atom transfer and binds metal ions (e.g., Cu²⁺ in tyrosinase), inhibiting melanogenesis [6]. Conjugation via the exocyclic double bond extends electron delocalization, enhancing radical stabilization [3].
  • Electron-Deficient Aromatics: Nitro- or cyano-substituted arylidenes (e.g., 5-[(4-nitrophenyl)methylidene]-TZD) increase electrophilicity, promoting covalent interactions with cysteine residues in targets like protein tyrosine phosphatases [8].
  • Alkyl vs. Arylidene: Non-conjugated 5-benzyl derivatives (e.g., CID 3061687) exhibit reduced potency toward PPARγ but improved safety profiles, illustrating how saturation at C-5 alters target engagement [2].

C-3 Substituents: Pharmacophore Diversification

Modifications at N-3 tailor physicochemical and target-specific properties:

  • Hydrophilic Groups (e.g., 3-(hydroxymethyl)): Enhance solubility and enable prodrug strategies. The 3-hydroxymethyl derivative (C₁₂H₁₁NO₃S, EVT-5155471) shows improved dermal penetration for cosmetic applications [5].
  • Aryl/Heteroaryl Groups: Drive target selectivity. 3-Methylphenyl substituents augment PPARα binding, while indole-containing derivatives (e.g., compounds 3a–l) exhibit combined hypoglycemic and antibacterial effects via dual PPARγ and membrane disruption mechanisms [4].
  • Steric Effects: Bulky C-3 substituents (e.g., 3-(morpholin-4-yl)) can restrict ring conformation, optimizing binding to allosteric sites on PPARγ, as validated through molecular docking studies [4] [6].

Table 3: Impact of Substituents on Bioactivity of TZD Derivatives

PositionSubstituentKey BioactivitiesMechanistic Insights
C-53,4-Dihydroxyphenyl (conjugated)PPARγ agonism, tyrosinase inhibition, antioxidantChelates metals, donates H⁺, docks into PPARγ LBD
C-54-Nitrophenyl (conjugated)Anticancer, antimicrobialElectrophilic attack on thiols
C-54-Methylphenyl (non-conjugated)Mild PPARγ activationReduced electrophilicity
C-3HydroxymethylEnhanced dermal deliveryHydrogen bonding with stratum corneum lipids
C-3Indole moietyHypoglycemic, antibacterialPPARγ binding + membrane permeabilization

Properties

Product Name

5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

IUPAC Name

(5E)-5-[(3,4-dihydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C10H7NO4S

Molecular Weight

237.23 g/mol

InChI

InChI=1S/C10H7NO4S/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-4,12-13H,(H,11,14,15)/b8-4+

InChI Key

MYQOFENGCCDZOW-XBXARRHUSA-N

SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)O)O

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)NC(=O)S2)O)O

Isomeric SMILES

C1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)S2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.